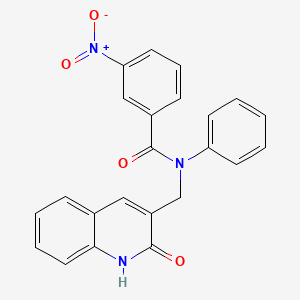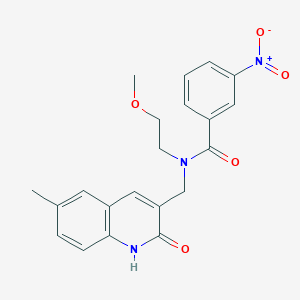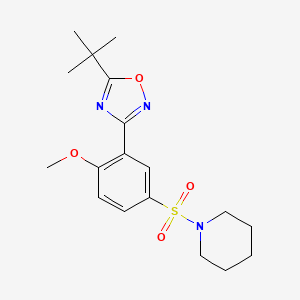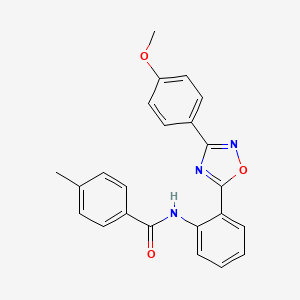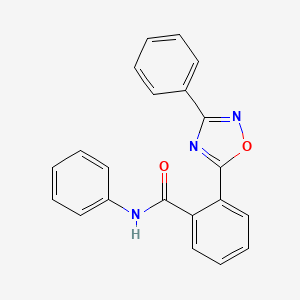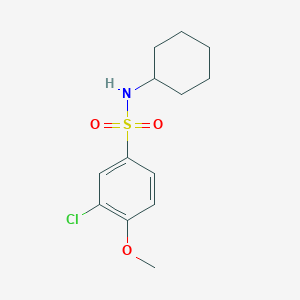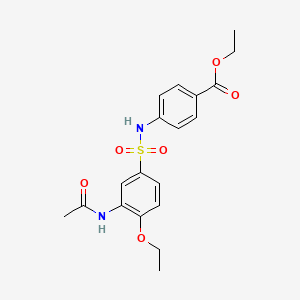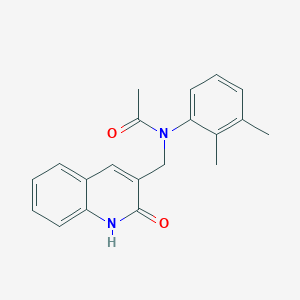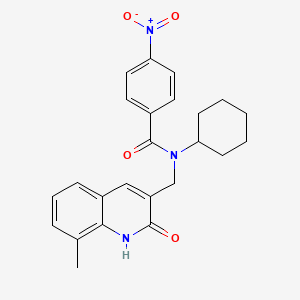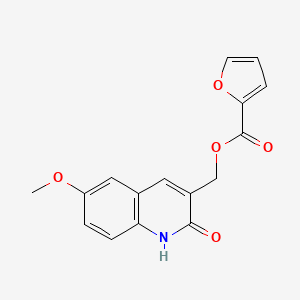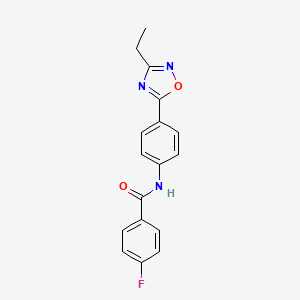
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FOB or FOB-S in scientific literature. FOB is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
作用机制
FOB works by inhibiting the activity of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, this compound is activated to repair the damage. However, in cancer cells, this compound is overactivated, leading to increased DNA repair and cell survival. By inhibiting this compound, FOB prevents the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects
FOB has been found to have various biochemical and physiological effects. In addition to its anticancer properties, FOB has been shown to reduce inflammation and oxidative stress. FOB has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic option for diabetes.
实验室实验的优点和局限性
FOB has several advantages for lab experiments. It is a potent and selective N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide inhibitor, making it a valuable tool for studying the role of this compound in various biological processes. FOB is also relatively stable and easy to synthesize, making it readily available for research purposes. However, FOB has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
FOB has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in cancer treatment. Future research could focus on developing more potent and selective N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide inhibitors, improving the bioavailability and pharmacokinetics of FOB, and exploring its potential use in other diseases, such as diabetes and neurodegenerative disorders.
In conclusion, FOB is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a potent and selective this compound inhibitor, with promising results in preclinical studies. FOB has various biochemical and physiological effects, making it a valuable tool for studying the role of this compound in various biological processes. Future research could lead to the development of more potent and selective this compound inhibitors and the exploration of FOB's potential use in other diseases.
合成方法
FOB can be synthesized using a multi-step synthetic process. The first step involves the preparation of 4-fluoroaniline, which is then reacted with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid to obtain the intermediate product. The intermediate is then reacted with 4-(aminomethyl)phenylboronic acid to obtain the final product, FOB.
科学研究应用
FOB has been extensively studied in scientific research for its potential therapeutic applications. N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide inhibitors, such as FOB, have been shown to have anticancer properties. FOB has been found to be effective against various types of cancer, including breast, ovarian, and lung cancer. FOB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15-20-17(23-21-15)12-5-9-14(10-6-12)19-16(22)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJBFQBVYHGQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
